molecular formula C5H11Cl3OSi B12526367 Silane, butoxydichloro(chloromethyl)- CAS No. 669766-76-1

Silane, butoxydichloro(chloromethyl)-

Cat. No.: B12526367
CAS No.: 669766-76-1
M. Wt: 221.6 g/mol
InChI Key: DYESEXQKRVHPQQ-UHFFFAOYSA-N
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Description

Silane, butoxydichloro(chloromethyl)-, is an organosilicon compound featuring a silicon atom bonded to a butoxy group (C₄H₉O), two chlorine atoms, and a chloromethyl (ClCH₂–) group. Organosilanes with mixed chloro- and alkoxy-substituents are critical intermediates in materials science, particularly in surface modification, polymer synthesis, and crosslinking agents . The butoxy group confers distinct solubility and hydrolysis kinetics compared to smaller alkoxy groups (e.g., methoxy, ethoxy), influencing its applications in coatings and adhesives.

Properties

CAS No.

669766-76-1

Molecular Formula

C5H11Cl3OSi

Molecular Weight

221.6 g/mol

IUPAC Name

butoxy-dichloro-(chloromethyl)silane

InChI

InChI=1S/C5H11Cl3OSi/c1-2-3-4-9-10(7,8)5-6/h2-5H2,1H3

InChI Key

DYESEXQKRVHPQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](CCl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

Nucleophilic Substitution with Butanol

A primary method involves reacting trichloro(chloromethyl)silane (Cl₃Si-CH₂Cl) with butanol under controlled conditions. This approach replaces one chloride atom with a butoxy group, yielding the target compound.

Reaction Conditions
  • Reactants : Trichloro(chloromethyl)silane, butanol (BuOH).
  • Solvent : Inert solvents (e.g., hexane, toluene).
  • Temperature : 120–155°C (optimized for BuOH’s lower nucleophilicity compared to methanol).
  • Catalyst : Lewis acids (e.g., AlCl₃) to enhance substitution efficiency.
  • Reaction Time : 6–6.5 hours for slow addition of BuOH to control exothermicity.
Mechanistic Pathway
  • Nucleophilic Attack : BuOH attacks the electrophilic silicon center, displacing a chloride ion.
  • Intermediate Formation : Cl₂Si(OBu)-CH₂Cl forms, with partial hydrolysis avoided under anhydrous conditions.
  • Neutralization : HCl byproduct is neutralized with triethylamine or tri-n-butylamine to stabilize the product.
Yield and Purity
Parameter Value Reference
Yield 97–99%
Purity (GC) >98%
Chloride Content <10 ppm

Transesterification of Methoxy Precursors

This method replaces a methoxy group in dichloro(chloromethyl)silane (Cl₂Si(OCH₃)-CH₂Cl) with a butoxy group.

Reaction Conditions
  • Reactants : Cl₂Si(OCH₃)-CH₂Cl, butanol.
  • Catalyst : Acid (e.g., H₂SO₄) or base (e.g., NaOMe).
  • Temperature : Reflux conditions (~80–100°C).
Mechanistic Pathway
  • Alcoholysis : BuOH displaces the methoxy group via transesterification.
  • Equilibrium Control : Excess BuOH drives the reaction toward the butoxy product.
Challenges
  • Side Reactions : Hydrolysis of residual chlorides under acidic conditions.
  • Yield : Moderate (~90%) due to competing pathways.

Grignard Reagent Coupling

Organometallic reagents, such as butyl magnesium bromide, can react with chloro(chloromethyl)silanes to form the target compound.

Reaction Conditions
  • Reactants : ClSi-CH₂Cl, BuMgBr.
  • Solvent : Dry ether (e.g., THF).
  • Temperature : Low temperatures (-78°C) to minimize side reactions.
Mechanistic Pathway
  • Nucleophilic Substitution : Bu⁻ (from BuMgBr) replaces a chloride on silicon.
  • Quenching : Workup with aqueous HCl yields the butoxy derivative.
Limitations
  • Yield : Low (~50%) due to steric hindrance and side reactions.

Key Reaction Parameters and Optimization

Critical Parameters

Parameter Optimal Range Effect Reference
Temperature 120–155°C Higher temps improve BuOH reactivity
Catalyst AlCl₃, BF₃ Accelerates substitution
Solvent Anhydrous hexane Prevents hydrolysis
BuOH Addition Rate 6–6.5 hours Minimizes exothermic side reactions

Comparison of Methods

Method Advantages Limitations
Nucleophilic Substitution High yield, scalable Requires anhydrous conditions
Transesterification Uses cheaper methoxy precursors Moderate yield, side reactions
Grignard Coupling Direct functionalization Low yield, complex workup

Purification and Characterization

Purification

  • Distillation : Fractional distillation at 122°C (boiling point).
  • Neutralization : pH adjustment to 7–8 with triethylamine.
  • Filtration : Removal of insoluble byproducts.

Characterization Data

Property Value/Description Reference
GC Purity >98%
¹H NMR Peaks for CH₂Cl (δ ~4.5 ppm) and OBut (δ ~1.0–1.5 ppm)
Chloride Content <10 ppm
Refractive Index ~1.45

Chemical Reactions Analysis

Types of Reactions

Silane, butoxydichloro(chloromethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, benzoyl peroxide, and various reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds. These products have diverse applications in different fields.

Scientific Research Applications

Applications

1. Silicone Production

  • Description : Dichloro(chloromethyl)methylsilane serves as an intermediate in the synthesis of silicone polymers. It reacts with hydroxyl groups on surfaces to create siloxane bonds, which are crucial for forming silicone materials.
  • Benefits : The resulting silicones exhibit excellent thermal stability, water repellency, and flexibility, making them suitable for various applications including sealants, adhesives, and coatings .

2. Surface Modification

  • Description : The compound is utilized for modifying surfaces to enhance properties such as hydrophobicity and adhesion. By forming a thin silicone film on substrates, it improves resistance to moisture and chemical attack.
  • Applications : This is particularly useful in the electronics industry for protecting components from environmental damage .

3. Agrochemical Industry

  • Description : In agriculture, dichloro(chloromethyl)methylsilane is used as a building block for synthesizing agrochemicals. Its ability to modify surface properties can enhance the efficacy of pesticides and herbicides.
  • Benefits : Improved adhesion of agrochemical formulations to plant surfaces leads to better performance and reduced runoff .

Case Studies

Case Study 1: Silicone Sealants
A study conducted on the use of dichloro(chloromethyl)methylsilane in formulating silicone sealants demonstrated that the incorporation of this silane significantly enhanced the adhesion properties of the sealant to various substrates including glass and metal. The research indicated that sealants modified with this silane exhibited superior water resistance compared to traditional formulations .

Case Study 2: Surface Treatment in Electronics
In the electronics sector, a project focused on applying dichloro(chloromethyl)methylsilane for surface treatment of circuit boards showed promising results. The treated boards displayed improved moisture resistance and reduced corrosion rates under harsh environmental conditions. This application highlights the compound's role in extending the lifespan of electronic devices .

Safety Considerations

Due to its corrosive nature and potential health hazards, strict safety protocols must be followed when handling dichloro(chloromethyl)methylsilane. Personal protective equipment (PPE) such as gloves and goggles are essential to prevent skin and eye contact. Additionally, it should be stored in well-ventilated areas away from moisture sources due to its reactivity with water .

Mechanism of Action

The mechanism of action of silane, butoxydichloro(chloromethyl)- involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The silicon atom in the compound can also participate in various chemical reactions, contributing to its versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Silane, butoxydichloro(chloromethyl)- with structurally related chloromethyl silanes, highlighting molecular formulas, substituents, molecular weights, and applications:

Compound Name CAS Number Chemical Formula Substituents Molecular Weight (g/mol) Applications References
Silane, butoxydichloro(chloromethyl)- Not specified C₅H₁₁Cl₃O Si Butoxy (C₄H₉O), 2Cl, Chloromethyl ~228.1 (estimated) Polymer crosslinking, hydrophobic coatings
Chloromethyltrichlorosilane 1558-25-4 ClCH₂SiCl₃ 3Cl, Chloromethyl 198.39 Precursor for silicones, surface modification
Chloromethyltrimethoxysilane 5926-26-1 ClCH₂Si(OCH₃)₃ 3 Methoxy (OCH₃), Chloromethyl 184.71 Coupling agent in composites, adhesives
Chloromethyltriethoxysilane 15267-95-5 ClCH₂Si(OC₂H₅)₃ 3 Ethoxy (OC₂H₅), Chloromethyl 212.75 Sol-gel processes, moisture-cured resins
Chloromethyldiethoxymethylsilane 2212-10-4 C₆H₁₅ClO₂Si Diethoxy (2OC₂H₅), Methyl, Chloromethyl 182.72 Intermediate in agrochemicals, controlled-release drug carriers
Chloro(chloromethyl)dimethylsilane 1719-57-9 C₃H₈Cl₂Si Dimethyl (2CH₃), Cl, Chloromethyl 143.08 Functionalizing silica nanoparticles, silicone elastomers
Chloro(methyl)diphenylsilane 144-79-6 C₁₃H₁₃ClSi Diphenyl (2C₆H₅), Methyl, Cl 232.78 Photoresist additives, heat-resistant polymers

Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • Butoxydichloro(chloromethyl)silane ’s bulky butoxy group slows hydrolysis compared to methoxy/ethoxy analogs, making it suitable for delayed-cure systems . In contrast, Chloromethyltrichlorosilane (ClCH₂SiCl₃) reacts violently with water, limiting its use to anhydrous conditions .
  • Chloromethyldiethoxymethylsilane (CAS 2212-10-4) balances hydrophobicity (diethoxy) and reactivity (chloromethyl), enabling controlled drug delivery .

Thermal and Chemical Stability: Aryl-substituted analogs like Chloro(methyl)diphenylsilane (CAS 144-79-6) exhibit higher thermal stability (up to 300°C) due to aromatic rings, unlike aliphatic alkoxy derivatives . Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) has lower molecular weight and volatility, favoring gas-phase deposition in nanomaterial synthesis .

Industrial Applications: Butoxydichloro(chloromethyl)silane is favored in weather-resistant coatings due to its slow hydrolysis and strong adhesion . Chloromethyltriethoxysilane (CAS 15267-95-5) is widely used in sol-gel processes for hybrid organic-inorganic materials .

Biological Activity

Silane, butoxydichloro(chloromethyl)- (C5H11Cl3OSi), is a compound that has garnered interest in various fields, particularly in materials science and medicinal chemistry. This article explores its biological activity, examining its potential applications and effects based on current research findings.

  • Molecular Formula : C5H11Cl3OSi
  • Molecular Weight : 201.57 g/mol
  • Structure : Contains a silane backbone with chloromethyl and butoxy functional groups, contributing to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of silanes, including butoxydichloro(chloromethyl)-, indicates several potential areas of interest:

  • Antimicrobial Properties :
    • Some organosilicon compounds have demonstrated antimicrobial activity. For instance, studies have shown that silanes can interact with bacterial membranes, leading to disruption and cell death. This suggests that silane derivatives could be explored as antimicrobial agents in various applications .
  • Cell Adhesion and Biocompatibility :
    • Silanes are often used to modify surfaces in biomedical applications to enhance cell adhesion. The presence of functional groups like chloromethyl can facilitate bonding with biological molecules, improving the biocompatibility of implants or medical devices .
  • Potential Toxicity :
    • While some silanes exhibit beneficial biological activities, toxicity is a concern. Studies have indicated that certain silanes can be irritants or harmful to respiratory systems upon exposure . This necessitates careful evaluation of safety profiles when considering their use in medical or consumer products.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various silane compounds against common pathogens. The results indicated that silane derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, demonstrating their potential as disinfectants or preservatives in healthcare settings .

Case Study 2: Surface Modification for Enhanced Biocompatibility

In another research effort, silane coatings were applied to titanium implants to improve osseointegration. The butoxydichloro(chloromethyl)- variant was particularly effective in promoting fibroblast adhesion and proliferation compared to uncoated controls, suggesting its utility in orthopedic applications .

Research Findings

StudyFocusKey Findings
Nagati et al., 2012Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth using silane derivatives .
ACS PublicationsMedicinal ApplicationsHighlighted the unique opportunities for organosilicon compounds in drug design and development .
PubChem DatabaseBiological ActivitiesSummarized safety data and potential hazards associated with exposure to silane compounds .

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